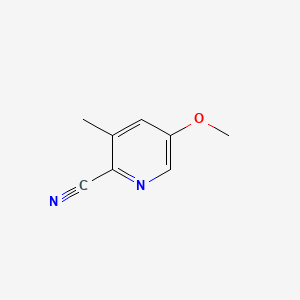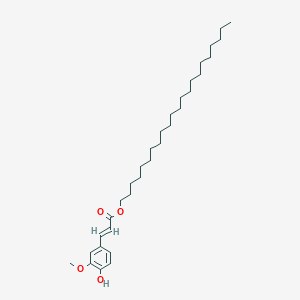
Carbomethoxyhydrazide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide, a hydrazide compound. It is a stable isotope-labeled compound, commonly used as an internal standard in mass spectrometry-based analyses. The molecular formula of this compound is C2H3D3N2O2, and it has a molecular weight of 93.1.
準備方法
Synthetic Routes and Reaction Conditions
Carbomethoxyhydrazide-d3 can be synthesized through the reaction of deuterated methanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Carbomethoxyhydrazide-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Carbomethoxyhydrazide-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the development of new therapeutic agents.
Industry: Applied in environmental monitoring to detect pollutants in air, water, soil, and food.
作用機序
The mechanism of action of carbomethoxyhydrazide-d3 involves its incorporation into biochemical pathways as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with the labeled compound.
類似化合物との比較
Carbomethoxyhydrazide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. Similar compounds include:
Carbomethoxyhydrazide: The non-deuterated form, used in similar applications but lacks the stability provided by deuterium labeling.
Methoxycarbonylhydrazine: Another hydrazide compound with similar chemical properties but different labeling.
This compound stands out for its specific use in isotope labeling, making it a valuable tool in various scientific research fields.
特性
IUPAC Name |
trideuteriomethyl N-aminocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRIDQGVSJLLH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/new.no-structure.jpg)


![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)


![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
